Cas no 121432-12-0 (Methyl Oxazole-5-carboxylate)

Methyl Oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-oxazolecarboxylate
- 5-Oxazolecarboxylic acid methyl ester
- methyl 1,3-oxazole-5-carboxylate
- METHYL OXAZOLE-5-CARBOXYLATE
- Oxazole-5-carboxylic acid methyl ester
- Methyl oxazol-5-carboxylate
- Methyl 5-oxazolecarboxylate.
- 5-Oxazolecarboxylic acid, methyl ester (9CI)
- Methyl 5-oxazolecarboxylate,96%
- 5-Oxazolecarboxylicacid, methyl ester
- JGJDORZNOSWWDS-UHFFFAOYSA-N
- FCH839830
- RP00837
- AX8209472
- Y7252
- Methyl5-oxazolecarboxylate
- 121432-12-0
- CS-0044071
- MFCD00144774
- FT-0660244
- W-205117
- AKOS006271594
- AMY10991
- DS-14035
- DTXSID50369194
- SCHEMBL2928096
- Methyl Oxazole-5-carboxylate
-
- MDL: MFCD00144774
- Inchi: 1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3
- InChI Key: JGJDORZNOSWWDS-UHFFFAOYSA-N
- SMILES: O1C([H])=NC([H])=C1C(=O)OC([H])([H])[H]
Computed Properties
- Exact Mass: 127.02700
- Monoisotopic Mass: 127.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 52.3
Experimental Properties
- Density: 1.229
- Boiling Point: 184°C at 760 mmHg
- Flash Point: 65.1°C
- Refractive Index: 1.462
- PSA: 52.33000
- LogP: 0.46120
Methyl Oxazole-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD209472)
Methyl Oxazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl Oxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB444317-250 mg |
Methyl oxazole-5-carboxylate, 95%; . |
121432-12-0 | 95% | 250MG |
€122.10 | 2023-07-18 | |
eNovation Chemicals LLC | Y1105248-5g |
methyl oxazole-5-carboxylate |
121432-12-0 | 95% | 5g |
$260 | 2024-07-23 | |
TRC | M221263-10mg |
Methyl Oxazole-5-carboxylate |
121432-12-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1047907-1g |
Methyl 5-oxazolecarboxylate |
121432-12-0 | 98% | 1g |
$135 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86150-1g |
Methyl 5-oxazolecarboxylate |
121432-12-0 | 95% | 1g |
¥527.0 | 2024-07-15 | |
TRC | M221263-50mg |
Methyl Oxazole-5-carboxylate |
121432-12-0 | 50mg |
$ 135.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D402561-25g |
Oxazole-5-carboxylic acid methyl ester |
121432-12-0 | 97% | 25g |
$1200 | 2024-06-05 | |
Ambeed | A232366-5g |
Methyl 5-oxazolecarboxylate |
121432-12-0 | 97% | 5g |
$274.0 | 2025-03-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86150-100mg |
Methyl 5-oxazolecarboxylate |
121432-12-0 | 95% | 100mg |
¥56.0 | 2024-07-15 | |
eNovation Chemicals LLC | D402561-5g |
Oxazole-5-carboxylic acid methyl ester |
121432-12-0 | 97% | 5g |
$500 | 2024-06-05 |
Methyl Oxazole-5-carboxylate Related Literature
-
1. 15. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acidsJ. W. Cornforth,R. H. Cornforth J. Chem. Soc. 1953 93
Additional information on Methyl Oxazole-5-carboxylate
Introduction to Methyl Oxazole-5-carboxylate (CAS No. 121432-12-0)
Methyl Oxazole-5-carboxylate, identified by its Chemical Abstracts Service (CAS) number 121432-12-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a five-membered ring structure containing an oxygen atom, combined with a carboxylate group and a methyl ester substituent. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceutical agents.
The chemical structure of Methyl Oxazole-5-carboxylate consists of an oxazole core, which is a fused ring system of an oxygen atom and two carbon atoms, with a carboxylate group (-COO-) attached to one of the carbon atoms and a methyl ester (-COOCH₃) group at another position. This configuration imparts specific reactivity and functionalization possibilities, making it a versatile building block in medicinal chemistry. The compound's solubility profile and stability under various conditions further enhance its utility in synthetic pathways.
In recent years, Methyl Oxazole-5-carboxylate has garnered attention for its role in the synthesis of novel therapeutic agents. Researchers have been exploring its potential in developing drugs targeting various diseases, including infectious disorders and chronic conditions. The oxazole moiety is particularly noteworthy for its presence in several biologically active compounds, such as antifungal and antibacterial agents. The carboxylate and ester functionalities provide additional sites for chemical modification, enabling the design of molecules with tailored pharmacological properties.
One of the most compelling applications of Methyl Oxazole-5-carboxylate is in the field of drug discovery. Its structural framework allows for easy incorporation into more complex molecules through various chemical reactions, such as esterification, amidation, and alkylation. These transformations are crucial for creating libraries of compounds that can be screened for biological activity. For instance, researchers have utilized derivatives of Methyl Oxazole-5-carboxylate to develop inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation.
Recent studies have highlighted the compound's significance in the development of antiviral medications. The oxazole ring's ability to interact with biological targets makes it an attractive scaffold for designing molecules that can disrupt viral replication cycles. Specifically, Methyl Oxazole-5-carboxylate has been investigated as a precursor for synthesizing compounds that exhibit inhibitory effects on viral proteases and polymerases. These findings are particularly relevant in the context of emerging infectious diseases, where rapid development of effective treatments is paramount.
The pharmaceutical industry has also explored Methyl Oxazole-5-carboxylate as a key intermediate in producing nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both a carboxylate group and an ester functionality allows for modifications that can enhance drug efficacy and reduce side effects. By leveraging the reactivity of these functional groups, chemists have synthesized novel NSAIDs with improved pharmacokinetic profiles. This approach underscores the importance of Methyl Oxazole-5-carboxylate in advancing therapeutic strategies for pain management and inflammatory conditions.
Beyond its pharmaceutical applications, Methyl Oxazole-5-carboxylate has found utility in agrochemical research. Derivatives of this compound have been tested as intermediates for developing pesticides and herbicides with enhanced environmental compatibility. The oxazole core's stability under various environmental conditions makes it an ideal candidate for such applications. Additionally, the compound's ability to undergo selective transformations allows for the creation of molecules that target specific pests while minimizing harm to non-target organisms.
The synthesis of Methyl Oxazole-5-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions to form the oxazole ring, followed by functionalization steps to introduce the carboxylate and ester groups. Advances in synthetic methodologies have improved both the efficiency and scalability of these processes, making Methyl Oxazole-5-carboxylate more accessible for industrial applications.
In conclusion, Methyl Oxazole-5-carboxylate (CAS No. 121432-12-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in drug discovery and material synthesis. As research continues to uncover new uses for this compound, its importance in advancing scientific and technological innovations is likely to grow further.
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